4-bromo-N-ethyl-N-phenylbenzamide is an organic compound categorized as a derivative of benzamide, characterized by the presence of a bromine atom at the para position of the benzene ring, along with an ethyl and a phenyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is and it has been utilized in various chemical synthesis processes, including the creation of selenium-containing heterocycles and other complex organic molecules.
This compound is synthesized from N-ethyl-N-phenylbenzamide through bromination, a common method in organic chemistry to introduce halogens into aromatic compounds. The synthesis can be performed under controlled laboratory conditions or scaled up for industrial production.
4-bromo-N-ethyl-N-phenylbenzamide falls under the category of aryl amides, specifically within the broader class of halogenated amides. It is significant in medicinal chemistry as a building block for various pharmaceutical compounds due to its structural versatility and reactivity.
The primary method for synthesizing 4-bromo-N-ethyl-N-phenylbenzamide involves:
In an industrial context, continuous flow reactors may be employed to optimize mixing and heat transfer during bromination. Automated systems can enhance both yield and purity, making the production process more efficient.
The molecular structure of 4-bromo-N-ethyl-N-phenylbenzamide features a benzene ring substituted with a bromine atom and an amide group. The ethyl and phenyl groups attached to the nitrogen contribute to its lipophilicity, affecting its solubility and interaction with biological membranes.
4-bromo-N-ethyl-N-phenylbenzamide can participate in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-bromo-N-ethyl-N-phenylbenzamide varies based on its application. In biological contexts, it may interact with molecular targets such as enzymes or receptors. The presence of the bromine atom and amide group allows for hydrogen bonding, which influences binding affinity and specificity. Additionally, the ethyl and phenyl groups enhance lipophilicity and membrane permeability, impacting distribution and activity within cells.
Relevant data from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics, confirming functional groups and molecular interactions .
4-bromo-N-ethyl-N-phenylbenzamide serves as an important building block in organic synthesis, particularly in pharmaceutical chemistry where it is used to synthesize more complex molecules. Its derivatives may exhibit biological activity, making it valuable for drug discovery processes targeting various diseases. Additionally, it has been explored for its potential applications in materials science due to its unique structural properties .
The compound is systematically named 4-bromo-N-ethyl-N-phenylbenzamide, reflecting its core structural features:
CCN(C(=O)C1=CC=C(Br)C=C1)C2=CC=CC=C2 [2] UERPFWQHXQZQJW-UHFFFAOYSA-N [2] [7] | Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO |
| Exact Mass | 303.0259 Da |
| XLogP3 | 4.0 [7] |
| Topological Polar Surface Area | 20.3 Ų [7] |
| Rotatable Bonds | 3 [7] |
While direct single-crystal X-ray diffraction data for 4-bromo-N-ethyl-N-phenylbenzamide is absent in the retrieved sources, crystallographic studies of structurally analogous brominated benzamides reveal recurring packing motifs:
Nuclear Magnetic Resonance (NMR):Although experimental NMR assignments for 4-bromo-N-ethyl-N-phenylbenzamide are not provided, analogous compounds (e.g., 4-bromo-N-phenylbenzamidoxime) exhibit characteristic signals:
Infrared Spectroscopy:Key IR absorptions inferred from functional groups:
Mass Spectrometry:
| Technique | Key Assignments |
|---|---|
| ¹H NMR | Ethyl CH₂: δ 3.5–4.0 ppm; CH₃: δ 1.0–1.5 ppm |
| FTIR | C=O: 1650 cm⁻¹; C–N: 1250 cm⁻¹ |
| GC-MS | Base peak: m/z 105 (C₆H₅N⁺) |
Computational analyses reveal:
| Parameter | Value |
|---|---|
| LogP (XLogP3) | 4.0 [7] |
| Dipole Moment | 3.5–4.5 Debye (estimated) |
| Molecular Volume | 250–270 ų |
Structure Diagram:
<svg xmlns="http://www.w3.org/2000/svg" viewBox="0 0 300 200"><!-- Benzene ring with Br substituent --><path d="M50,100 L70,80 L90,100 L90,120 L70,140 L50,120 Z" stroke="black" fill="none"/><text x="95" y="105">Br</text><!-- Amide group --><circle cx="90" cy="100" r="5" fill="black"/><path d="M90,100 L120,100" stroke="black"/><circle cx="120" cy="100" r="5" fill="black"/><text x="125" y="105">O</text><!-- N-ethyl-N-phenyl --><path d="M120,100 L140,80 L160,100 L160,120 L140,140 L120,120 Z" stroke="black" fill="none"/><path d="M120,110 L110,130" stroke="black"/><text x="105" y="135">C₂H₅</text></svg>
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9